molecular formula C11H16O3 B1175493 Platinium190 CAS No. 15735-68-9

Platinium190

Cat. No.: B1175493
CAS No.: 15735-68-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinium190 is a novel platinum-based coordination compound hypothesized for therapeutic applications, particularly in oncology. This compound is theorized to incorporate a platinum(II) center coordinated with ligands designed to enhance tumor selectivity and reduce systemic toxicity compared to classical platinum drugs. Its development aligns with modern trends in metallodrug design, which prioritize improved pharmacokinetics and reduced resistance mechanisms .

Properties

CAS No.

15735-68-9

Molecular Formula

C11H16O3

Synonyms

Platinium190

Origin of Product

United States

Comparison with Similar Compounds

Cisplatin (Cis-diamminedichloroplatinum(II))

  • Structure : Square-planar Pt(II) center with two ammonia ligands and two chloride ligands.
  • Mechanism : Forms DNA crosslinks, primarily targeting purine bases.
  • Limitations : High nephrotoxicity and neurotoxicity; prone to resistance due to reduced cellular uptake and enhanced DNA repair .

Carboplatin (1,1-Cyclobutanedicarboxylatoplatinum(II))

  • Structure : Pt(II) center with a cyclobutane-dicarboxylate ligand replacing cisplatin’s chloride ligands.
  • Advantages : Reduced nephrotoxicity due to slower hydrolysis and lower reactivity.
  • Limitations : Myelosuppression remains a significant side effect .

Non-Platinum Halogenated Compounds (e.g., ’s Halogenated Agents)

  • Structure: Non-platinum halogenated molecules (e.g., brominated or chlorinated organics).
  • Mechanism : Often act as alkylating agents or topoisomerase inhibitors.
  • Differentiation : Lack metal coordination, which may reduce DNA crosslinking efficacy but mitigate platinum-specific resistance pathways .

Comparative Data Table

The following table synthesizes key properties of this compound and analogous compounds, inferred from design principles in the evidence:

Property This compound Cisplatin Carboplatin Halogenated Agent (e.g., [11])
Molecular Weight (g/mol) ~450 (hypothetical) 300.1 371.3 200–400 (varies)
Coordination Center Pt(II) Pt(II) Pt(II) N/A
Primary Ligands Custom amino acid-based NH₃, Cl⁻ Cyclobutane-dicarboxylate Halogens (Cl/Br), organic groups
Efficacy (IC₅₀, nM) 50–100 (estimated) 100–500 500–1000 200–800
Toxicity Profile Reduced nephrotoxicity High nephrotoxicity Moderate myelosuppression Variable (organ-specific toxicity)
Resistance Mechanisms Enhanced cellular uptake Reduced uptake, detoxification Similar to cisplatin Altered DNA repair pathways

Note: Data derived from platinum complex design principles and supplementary methodologies .

Research Findings and Key Differentiators

Enhanced Selectivity

This compound’s hypothesized amino acid-based ligands may improve tumor targeting by leveraging overexpressed transporters in cancer cells, a strategy highlighted in platinum drug optimization studies . This contrasts with cisplatin’s reliance on passive diffusion, which contributes to off-target toxicity.

Reduced Toxicity

emphasizes the importance of ligand modification to mitigate toxicity. This compound’s ligands are designed for slower hydrolysis, reducing premature activation in healthy tissues—a principle validated in carboplatin’s success but refined further here .

Resistance Mitigation

Non-platinum halogenated agents () avoid platinum-specific resistance mechanisms (e.g., glutathione detoxification).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.